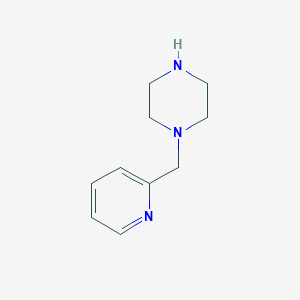

1-(Pyridin-2-ylmethyl)piperazine

描述

Significance of the Piperazine (B1678402) Scaffold in Chemical Biology and Medicinal Chemistry

The piperazine ring is a prevalent structural motif in a vast array of biologically active molecules and approved pharmaceuticals. nih.govbenthamdirect.comnih.govmdpi.com Its popularity among medicinal chemists stems from a combination of favorable physicochemical properties and its ability to serve as a versatile linker or scaffold. nih.govmdpi.comtandfonline.com

The two nitrogen atoms within the piperazine ring can be readily functionalized, allowing for the introduction of various substituents to modulate a compound's biological activity, selectivity, and pharmacokinetic profile. mdpi.comresearchgate.net This inherent chemical reactivity makes piperazine a valuable building block in the synthesis of complex molecules. tandfonline.com Furthermore, the piperazine moiety often imparts desirable properties to a drug candidate, such as improved aqueous solubility and the ability to form crucial interactions with biological targets. nih.govresearchgate.net

The conformational flexibility of the piperazine ring is another key attribute, enabling it to adapt to the binding sites of different enzymes and receptors. tandfonline.com This adaptability has been exploited in the design of drugs targeting a wide range of therapeutic areas. nih.govbenthamdirect.comdntb.gov.ua The piperazine scaffold is a core component in drugs with applications as antipsychotics, antidepressants, anxiolytics, antihistamines, anticancer agents, and antivirals, among others. researchgate.netresearchgate.netwikipedia.org

Overview of Research Directions for 1-(Pyridin-2-ylmethyl)piperazine and its Derivatives

The unique combination of the pyridine (B92270) and piperazine rings in this compound has spurred a variety of research initiatives aimed at exploring the therapeutic potential of its derivatives. chemimpex.com These investigations span several key areas of drug discovery.

One significant research direction focuses on the development of novel antimicrobial agents . Scientists have synthesized and evaluated derivatives of this compound for their activity against various bacterial and fungal strains. nih.govjapsonline.com For instance, some studies have incorporated this scaffold into pyrimidine (B1678525) derivatives, which have shown promising antibacterial and antifungal properties. nih.gov

Another prominent area of investigation involves the design of urease inhibitors . Urease is an enzyme that plays a crucial role in the survival of certain pathogens, such as Helicobacter pylori. nih.gov Researchers have synthesized hybrid derivatives of pyridylpiperazine and found them to be potent inhibitors of urease, suggesting their potential in treating infections caused by such pathogens. nih.gov

The development of agents targeting the central nervous system (CNS) is also a major focus. The piperazine scaffold is a well-established pharmacophore in many psychoactive drugs. researchgate.net Derivatives of this compound are being explored for their potential as monoamine oxidase (MAO) inhibitors for the treatment of depression and as antagonists for receptors implicated in neurological and psychiatric disorders. researchgate.netnih.govnih.govnih.gov

Furthermore, research extends to the exploration of these derivatives as anticancer agents and in other therapeutic applications, leveraging the proven track record of the piperazine moiety in oncology and other disease areas. jetir.org The ability to readily modify the structure of this compound allows for the systematic exploration of structure-activity relationships, paving the way for the discovery of new and effective therapeutic agents. chemimpex.com

Interactive Data Table: Research on this compound Derivatives

| Derivative Class | Therapeutic Target/Application | Key Findings | References |

| Pyrimidine-incorporated piperazines | Antimicrobial | Showed good antibacterial and antifungal activity. | nih.gov |

| Pyridylpiperazine hybrids | Urease Inhibition | Potent inhibitors of urease, with some compounds showing better activity than the standard. | nih.gov |

| Pyrimidinylpiperazine derivatives | Monoamine Oxidase (MAO)-A Inhibition | Exhibited selective inhibitory activity against MAO-A. | researchgate.netnih.govnih.gov |

| Piperazine derivatives with azole moieties | Antimicrobial and Antioxidant | Imidazole-containing derivatives showed better antimicrobial activity; triazole-containing derivatives showed better antioxidant activity. | japsonline.com |

| Piperazine-based compounds | Histamine (B1213489) H3 and Sigma-1 Receptor Antagonism | Derivatives showed affinity for both receptors, with potential for treating pain. | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(pyridin-2-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-2-4-12-10(3-1)9-13-7-5-11-6-8-13/h1-4,11H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATRYEXANYVWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355604 | |

| Record name | 1-(pyridin-2-ylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55579-01-6 | |

| Record name | 1-(pyridin-2-ylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(pyridin-2-yl)methyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 1 Pyridin 2 Ylmethyl Piperazine

General Synthetic Approaches to the 1-(Pyridin-2-ylmethyl)piperazine Core

The construction of the this compound core is typically achieved through two main synthetic pathways: reductive amination and direct N-alkylation.

Reductive Amination: This widely used method involves the reaction of pyridine-2-carbaldehyde with piperazine (B1678402). youtube.com The initial reaction forms an iminium ion intermediate, which is then reduced in situ to the desired secondary amine. A common reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), which is mild enough to not reduce the starting aldehyde. nih.gov Alternatively, the reaction can be performed in a two-step process where the imine is first formed and isolated, followed by reduction with a reducing agent like sodium borohydride (NaBH₄). mdpi.com The use of a slight excess of piperazine can help to minimize the formation of the disubstituted byproduct.

N-Alkylation: This approach involves the direct reaction of piperazine with a 2-picolyl halide, most commonly 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine. chemicalbook.com The reaction is a nucleophilic substitution where one of the nitrogen atoms of the piperazine ring attacks the electrophilic benzylic carbon of the 2-picolyl halide. To favor mono-alkylation and prevent the formation of the 1,4-disubstituted piperazine, a large excess of piperazine is often used. researchgate.net Another strategy to achieve mono-substitution is to use a protecting group on one of the piperazine nitrogens, such as a tert-butoxycarbonyl (Boc) group. The Boc-protected piperazine is alkylated with the 2-picolyl halide, and the Boc group is subsequently removed under acidic conditions, for instance, with trifluoroacetic acid, to yield the desired product. chemicalbook.com

| Starting Material 1 | Starting Material 2 | Reaction Type | Key Reagents | Product |

| Pyridine-2-carbaldehyde | Piperazine | Reductive Amination | NaBH(OAc)₃ or NaBH₄ | This compound |

| 2-(Chloromethyl)pyridine | Piperazine | N-Alkylation | Base (e.g., K₂CO₃) | This compound |

| 2-(Chloromethyl)pyridine | N-Boc-piperazine | N-Alkylation | Base, then acid | This compound |

Functionalization and Substitution Reactions of the Piperazine Ring

The secondary amine of the piperazine ring in this compound is a key site for further functionalization, allowing for the introduction of a wide variety of substituents.

Common reactions at this position include:

Alkylation: Reaction with alkyl halides introduces alkyl groups to the second nitrogen of the piperazine ring. evitachem.com

Acylation: Acyl chlorides or acid anhydrides react with the piperazine nitrogen to form amides. evitachem.comambeed.com This is a widely used method to append various pharmacophores.

Reductive Amination: Further reaction with aldehydes or ketones under reductive amination conditions can introduce more complex alkyl groups. nih.gov

Michael Addition: The piperazine nitrogen can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl groups to the piperazine nitrogen. nih.gov

These reactions are instrumental in building a library of derivatives with diverse properties and potential biological activities. For instance, acylation with various carboxylic acids has been used to synthesize a range of amide derivatives.

Derivatization of the Pyridine (B92270) Moiety

The pyridine ring of this compound also offers opportunities for derivatization, although these reactions are generally less common than modifications to the piperazine ring. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly if activating groups are present. For example, a nitro group on the pyridine ring can be displaced by a nucleophile. nih.gov

Electrophilic aromatic substitution on the pyridine ring is also possible, although it typically requires harsh conditions and often leads to a mixture of products. The position of substitution is directed by the nitrogen atom in the ring.

Synthesis of Complex Molecular Architectures Incorporating this compound

The versatility of this compound as a building block is evident in its use in the synthesis of more complex molecular architectures, including the coupling with diverse pharmacophores and the development of hybrid molecules. chemimpex.com

Coupling Reactions with Diverse Pharmacophores

The secondary amine of the piperazine ring serves as a convenient handle for coupling a wide array of pharmacologically active moieties. This is often achieved through amide bond formation, where a carboxylic acid-containing pharmacophore is activated and then reacted with this compound. For example, derivatives have been synthesized by coupling with various substituted benzoic acids and other heterocyclic carboxylic acids. researchgate.net These coupling reactions are crucial for exploring the structure-activity relationships of new potential therapeutic agents. nih.gov

Development of Hybrid Molecules

Hybrid molecules, which combine two or more pharmacophoric units into a single molecule, are an important strategy in drug discovery. This compound is a popular scaffold for the creation of such hybrids. By reacting the piperazine nitrogen with a suitable linker or directly with another pharmacophore, novel molecules with potentially synergistic or multi-target activities can be generated. lew.romdpi.com For instance, hybrid molecules incorporating the this compound moiety with other heterocyclic systems like indazoles have been synthesized and investigated for their biological potential. researchgate.net

Structure Activity Relationship Sar Studies of 1 Pyridin 2 Ylmethyl Piperazine Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of 1-(Pyridin-2-ylmethyl)piperazine derivatives can be significantly modulated by introducing various substituents on both the piperazine (B1678402) and pyridine (B92270) rings. Even minor structural changes can lead to profound differences in pharmacological profiles, such as shifting a compound's function from an antagonist to an agonist or altering its receptor selectivity. nih.govijrrjournal.com

Modifications on the Piperazine Ring (N4-position):

The nitrogen atom at the N4 position of the piperazine ring is a common site for substitution, often connecting to an aryl or arylalkyl group. The nature of this substituent is critical for receptor affinity and selectivity.

Arylpiperazines for Dopamine (B1211576) and Serotonin (B10506) Receptors: In a series of 1-aryl-4-(arylpyridylmethyl)piperazines, substitutions on the aryl ring attached to the piperazine N4-position were shown to fine-tune activity at dopamine D2 and serotonin 5-HT1A receptors. For example, replacing an unsubstituted phenyl ring with a 2-methoxyphenyl group or a 2,3-dichlorophenyl group can enhance affinity for the D3 receptor over the D2 receptor. acs.org The 2,3-dichlorophenyl derivative, in particular, displayed subnanomolar D3 affinity. acs.org These findings highlight the sensitivity of the receptor's binding pocket to the electronic and steric properties of the substituent.

Impact of the Core Basic Moiety: The choice between a piperazine and a piperidine (B6355638) ring can dramatically influence receptor selectivity. In one study, replacing a piperazine ring with a piperidine moiety in a series of histamine (B1213489) H3 and sigma-1 (σ1) receptor ligands resulted in a significant drop in affinity for the σ1 receptor while largely maintaining H3 receptor affinity. acs.orgnih.gov This suggests that the specific geometry and basicity of the piperazine nitrogen are key for σ1 receptor interaction. acs.orgnih.gov

Modifications on the Pyridine Ring:

Substitutions on the pyridine ring of the this compound core also play a pivotal role in determining biological activity.

Influence on Antipsychotic Profile: The synthesis of various 1-aryl-4-(arylpyridylmethyl)piperazines led to the identification of compounds with potent D2 receptor antagonism and 5-HT1A receptor agonism, a profile desirable for atypical antipsychotics. nih.gov The placement and nature of substituents on the pyridine ring, in conjunction with the N4-aryl group, were instrumental in achieving this dual activity. nih.gov

Impact on Antimycobacterial Activity: In a study of piperidinothiosemicarbazone derivatives, replacing a pyridine ring with a pyrazine (B50134) ring was found to be detrimental, leading to a negligible antimycobacterial effect. acs.org This indicates that the nitrogen position and electronic distribution of the pyridine ring are crucial for this specific biological activity.

The following table summarizes the impact of specific substitutions on the biological activity of piperazine derivatives from various studies.

| Core Scaffold | Substituent Modification | Biological Target | Effect on Activity (Ki or IC50) |

| 1-Arylpiperazine | 2-Methoxyphenyl vs. Unsubstituted Phenyl at N4 | Dopamine D3/D2 Receptors | ~3-fold increase in D3 affinity, ~10-fold increase in D2 affinity. acs.org |

| 1-Arylpiperazine | 2,3-Dichlorophenyl at N4 | Dopamine D3 Receptor | Subnanomolar affinity (Ki = 0.58 nM). acs.org |

| 4-(Pyridin-4-yl)piperazine | Piperazine vs. Piperidine core | Sigma-1 (σ1) Receptor | Drastic loss of affinity (Ki changes from 3.64 nM for piperidine to 1531 nM for piperazine). acs.orgnih.gov |

| Indazole-Piperazine | Phenyl vs. Pyridin-2-yl at Indazole C3 | Dopamine/Serotonin Receptors | Replacement with pyridin-2-yl maintains moderate activity. nih.gov |

| Indazole-Piperazine | Phenyl vs. Pyridin-3-yl at Indazole C3 | Dopamine/Serotonin Receptors | Drastic decrease in activity. nih.gov |

This table is interactive. Click on the headers to sort the data.

Conformational Analysis and its Influence on Ligand-Target Interactions

The three-dimensional conformation of a this compound derivative is a critical determinant of its ability to bind effectively to a biological target. The flexibility of the piperazine ring and the rotational freedom around the methylene (B1212753) bridge allow the molecule to adopt various shapes, but only specific conformations are typically bioactive. Conformational analysis, through techniques like NMR spectroscopy, X-ray crystallography, and computational modeling, helps identify these preferred bioactive conformations. nih.govresearchgate.net

A key aspect of the piperazine ring's conformation is the orientation of its substituents, which can be either axial or equatorial. Studies on 2-substituted piperazines have revealed a general preference for the substituent to be in the axial position. nih.gov This axial orientation can be further stabilized by intramolecular hydrogen bonds, for example, between a piperazine nitrogen and a suitable hydrogen bond donor on the substituent. nih.gov This conformational lock can pre-organize the ligand into a shape that is highly complementary to the receptor's binding site, thus enhancing affinity. researchgate.netnih.gov

For instance, in a series of 2-substituted piperazines acting as α7 nicotinic acetylcholine (B1216132) receptor agonists, the preferred axial conformation was found to place the basic nitrogen of the piperazine ring and the pyridine nitrogen in a specific spatial arrangement that closely mimics the natural ligand, nicotine. nih.gov This mimicry is essential for effective receptor binding and activation. Similarly, studies on pyridin-2-yl guanidine (B92328) derivatives have shown that intramolecular hydrogen bonding between the pyridine nitrogen and the guanidinium (B1211019) group controls the conformation, which in turn influences inhibitory activity against enzymes like trypsin. researchgate.net

Molecular dynamics simulations and computational modeling are also employed to understand how these molecules behave in a biological environment. njit.edu Such studies can predict the stability of a ligand's binding pose within a receptor pocket and identify key interactions, like hydrogen bonds or π-π stacking, that are maintained over time, providing a dynamic view of the ligand-target interaction. acs.org

Pharmacophoric Elucidation of this compound-based Compounds

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. For this compound derivatives, the pharmacophore typically comprises features from both the piperazine and the pyridinylmethyl moieties, as well as any substituents. nih.govnih.gov

Common pharmacophoric features for arylpiperazine derivatives, a class that includes many N4-substituted 1-(Pyridin-2-ylmethyl)piperazines, often include: nih.gov

A Basic Nitrogen Atom: The N4 nitrogen of the piperazine ring is typically protonated at physiological pH, allowing it to form a crucial ionic interaction or hydrogen bond with an acidic residue (e.g., an aspartate) in the target receptor's binding site. mdpi.com

Aromatic/Hydrophobic Regions: The pyridine ring and any aryl substituents attached to the piperazine ring serve as hydrophobic regions that engage in van der Waals or π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket. nih.govnih.gov

A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, forming another key interaction point with the target protein. researchgate.net

A Defined Spatial Arrangement: The distance and relative orientation between these features are critical. The methylene linker between the pyridine and piperazine rings provides flexibility but also helps to position the aromatic and basic features at an optimal distance for simultaneous interaction with their respective sub-pockets on the target.

A study on the closely related 1-(2-pyrimidinyl)piperazine derivatives identified a detailed 11-feature pharmacophore model for sedative-hypnotic activity, highlighting the complexity and specificity of these interactions. nih.gov For ligands targeting serotonin receptors like 5-HT7, pharmacophore models for long-chain arylpiperazines (LCAPs) often feature a hydrophobic/aromatic region, a hydrogen bond acceptor, and a large hydrophobic region, all of which can be satisfied by the structural elements of a this compound derivative. nih.gov

The piperazine ring itself is often considered a "privileged scaffold" in drug discovery because it can effectively orient appended pharmacophoric groups in the correct 3D space to interact with a variety of receptors. mdpi.com

Biological and Pharmacological Investigations of 1 Pyridin 2 Ylmethyl Piperazine and Its Analogues

Neuropharmacological Studies

The neuropharmacological profile of 1-(Pyridin-2-ylmethyl)piperazine and its derivatives is characterized by their ability to interact with multiple receptor and transporter systems within the central nervous system. Research has focused on elucidating these interactions to develop compounds with therapeutic potential for various neurological and psychiatric disorders. nih.govresearchgate.net

Derivatives of this compound have shown significant activity at dopamine (B1211576) receptors, particularly the D4 subtype. The structural arrangement of the heteroaryl ring, the piperazine (B1678402) core, and various substituents plays a crucial role in determining the affinity and functional activity (agonism vs. antagonism) at these receptors. nih.govmdpi.comunimi.it

The 2-pyridylpiperazine moiety has been identified as a superior core for achieving dopamine D4 receptor agonist activity. acs.org A series of 1-aryl-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one oximes were designed as potent dopamine D4 receptor agonists. acs.org Modifications of this structure have shown that the terminal arylpiperazine ring can significantly modulate the functional or intrinsic activity of these ligands. nih.gov

For instance, studies on heteroarylmethylarylpiperazines, such as 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole, revealed that substitutions on the phenylpiperazine moiety are key in determining the compound's efficacy. nih.gov It has been observed that ligands bearing a 2-pyridine ring often behave as partial agonists at the D4 receptor. unimi.it This is exemplified by compounds like (E)-1-(4-chlorophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one O-methyloxime, which was developed as a potent D4 agonist. acs.org

| Compound Name | Structural Class | Observed Activity | Reference |

|---|---|---|---|

| (E)-1-(4-chlorophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one O-methyloxime | 1-Aryl-3-(4-pyridinepiperazin-1-yl)propanone oxime | Potent Dopamine D4 Receptor Agonist | acs.org |

| (E)-1-(3-chloro-4-fluorophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one O-methyloxime | 1-Aryl-3-(4-pyridinepiperazine-1-yl)propanone oxime | Potent Dopamine D4 Receptor Agonist | acs.org |

| 2-(4-Pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole | Heteroarylmethylarylpiperazine | Subtype Selective Dopamine D4 Receptor Ligand | nih.gov |

Analogues of this compound demonstrate significant interactions with components of the serotonergic system, including metabolic enzymes and transporters.

Monoamine oxidases (MAOs) are critical enzymes in the metabolism of neurotransmitters. dergipark.org.tr Certain piperazine derivatives have been investigated as inhibitors of these enzymes. A series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives, which are structural analogues, were screened for their MAO-A and MAO-B inhibitory activity. nih.govresearchgate.net

Within this series, two compounds exhibited selective MAO-A inhibitory activity. nih.govresearchgate.net Specifically, 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate (2j) and 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate (2m) were identified as selective MAO-A inhibitors with IC50 values of 23.10 µM and 24.14 µM, respectively. nih.govresearchgate.net Another study on novel oxadiazole-piperazine derivatives identified a compound with an IC50 value of 0.116 µM against the MAO-A enzyme. dergipark.org.tr

| Compound Name | IC50 (µM) for MAO-A | Selectivity | Reference |

|---|---|---|---|

| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate | 23.10 | Selective for MAO-A | nih.govresearchgate.net |

| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate | 24.14 | Selective for MAO-A | nih.govresearchgate.net |

The serotonin (B10506) transporter (SERT) is a key target for modulating serotonergic neurotransmission. Arylpiperazine derivatives have been developed as potent inhibitors of SERT. One notable example is 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004), a multimodal compound that demonstrates potent inhibition of SERT alongside interactions with multiple serotonin receptors. nih.gov

Furthermore, derivatives of 3-(1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole have been identified as high-affinity SERT antagonists. The parent compound showed a half-maximal inhibition (IC50) of SERT-mediated serotonin uptake of 80 nM, highlighting the potential for pyridinyl-containing structures to potently modulate SERT function. researchgate.net

The this compound scaffold and its analogues have also been explored for their ability to modulate nicotinic acetylcholine (B1216132) receptors (nAChRs), which are involved in various cognitive and physiological processes. mdpi.com

Research into a new class of α7 nAChR modulators was based on the 2-((pyridin-3-yloxy)methyl)piperazine scaffold. nih.govacs.org From this series, the oxazolo[4,5-b]pyridine, (R)-18, was identified as a potent and selective agonist of the α7 nAChR. In contrast, the 4-methoxyphenylurea analogue, (R)-47, demonstrated silent agonist activity, indicating that it can bind to the receptor without activating the ion current but can still influence receptor-mediated signaling pathways. nih.govacs.org

Additionally, studies on chiral methyl-substituted aryl piperazinium compounds have shown distinct selectivity for α9 and α7 nAChRs. The compound 1-ethyl-1-methyl-4-(4-((6-methylpyridin-2-yl)-carbamoyl)phenyl) piperazinium iodide was identified as an α9 agonist and an α7 partial agonist, demonstrating that modifications to the pyridinyl and piperazine moieties can fine-tune the selectivity and activity at different nAChR subtypes. nih.gov

| Compound Name/Scaffold | Target nAChR Subtype | Observed Activity | Reference |

|---|---|---|---|

| (R)-18 (oxazolo[4,5-b]pyridine derivative) | α7 | Potent and selective agonist | nih.govacs.org |

| (R)-47 (4-methoxyphenylurea derivative) | α7 | Silent agonist | nih.govacs.org |

| 1-ethyl-1-methyl-4-(4-((6-methylpyridin-2-yl)-carbamoyl)phenyl) piperazinium iodide | α9 and α7 | α9 agonist and α7 partial agonist | nih.gov |

Nicotinic Acetylcholine Receptor (nAChR) Modulation

α7 Nicotinic Acetylcholine Receptor Modulators

Analogues of this compound have been investigated as modulators of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel widely expressed in the central nervous system. nih.gov The α7 nAChR is implicated in various physiological and pathological processes, making it an important drug target for conditions like cognitive impairment and neurodegenerative diseases. nih.gov

Research has led to the development of a class of α7 nAChR modulators based on a 2-((pyridin-3-yloxy)methyl)piperazine scaffold. google.commdpi.com Within this series, specific compounds such as (R)-18 (an oxazolo[4,5-b]pyridine derivative) and (R)-47 (a 4-methoxyphenylurea derivative) were identified as potent and selective modulators of the receptor. google.commdpi.com Interestingly, despite structural similarities, these compounds exhibited different pharmacological profiles; (R)-18 was identified as an agonist, while (R)-47 acted as a silent agonist. google.commdpi.com This suggests that the anti-inflammatory activity mediated by the α7 nAChR may involve a signal transduction pathway that is independent of ion current. google.commdpi.com

Compounds that modulate the α7 nAChR are classified as positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), or silent allosteric modulators, interacting at sites distinct from the acetylcholine binding site. nih.gov The development of such modulators is a key strategy for treating various central nervous system disorders. nih.gov

Table 1: Activity of 2-((Pyridin-3-yloxy)methyl)piperazine Analogues at α7 nAChR

| Compound | Scaffold | Activity Profile |

|---|---|---|

| (R)-18 | Oxazolo[4,5-b]pyridine | Agonist |

| (R)-47 | 4-Methoxyphenylurea | Silent Agonist |

Histaminergic Receptor Ligands

The histamine (B1213489) H3 receptor (H3R) is a G-protein-coupled receptor (GPCR) primarily found in the brain. nih.govyoutube.com It acts as a presynaptic autoreceptor, regulating the synthesis and release of histamine, and as a heteroreceptor, modulating the release of other key neurotransmitters like acetylcholine, dopamine, and serotonin. nih.govyoutube.com Due to their role in promoting wakefulness and cognitive processes, H3R antagonists are investigated for treating conditions such as narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD). nih.govyoutube.com

Recent studies have explored piperazine-containing compounds as potent histamine H3 receptor antagonists. nih.govnih.gov In an effort to develop multifunctional ligands, a series of compounds were investigated for dual affinity at H3 receptors and sigma-1 receptors (σ1R). nih.govnih.gov

Structure-activity relationship studies revealed that the nature of the basic core (piperidine vs. piperazine) significantly influences the pharmacological profile. nih.gov For instance, a direct comparison between two compounds differing only in this core structure highlighted the importance of the piperazine moiety. Compound 4 (containing a 4-(pyridin-4-yl)piperazin-1-yl core) and compound 5 (containing a piperidine (B6355638) core) were evaluated for their binding affinity at the human histamine H3 receptor (hH3R). nih.gov Both compounds demonstrated high affinity, with Kᵢ values of 3.17 nM and 7.70 nM, respectively. nih.gov This indicates that replacing the piperidine ring with piperazine did not significantly diminish affinity for the H3 receptor, establishing the pyridinyl-piperazine scaffold as a viable core for potent H3R antagonists. nih.gov

Table 2: Comparative Binding Affinities (Kᵢ, nM) at the Histamine H3 Receptor

| Compound | Core Structure | hH3R Kᵢ (nM) |

|---|---|---|

| Compound 4 | 4-(Pyridin-4-yl)piperazin-1-yl | 3.17 |

| Compound 5 | Piperidine | 7.70 |

Sigma Receptor Ligands

Sigma receptors, classified into sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are unique proteins found in the endoplasmic reticulum. nih.gov The σ1R, in particular, has been identified as a ligand-regulated molecular chaperone involved in numerous cellular functions and disease states, including neurodegenerative disorders, addiction, and pain. nih.gov Consequently, ligands that interact with this receptor are of significant scientific interest.

Many compounds developed as histamine H3R antagonists have also shown a high affinity for sigma-1 receptors. nih.govnih.gov This dual activity has opened a new area of research for developing novel therapeutics. nih.gov The investigation into piperazine and piperidine derivatives revealed that while both scaffolds can yield potent H3R ligands, the choice between them is a critical determinant for σ1R affinity. nih.govnih.gov

Derivatives containing a 4-(pyridin-4-yl)piperazin-1-yl core generally showed significantly lower affinity for the σ1R compared to their piperidine counterparts. nih.gov This is starkly illustrated by comparing compound 4 (piperazine core) and compound 5 (piperidine core). While compound 5 displayed a very high affinity for the σ1R with a Kᵢ of 3.64 nM, compound 4 had a much weaker affinity, with a Kᵢ of 1531 nM. nih.gov This finding suggests that the piperazine moiety is a critical structural element that disfavors binding to the sigma-1 receptor, making it a key point of modification for achieving selectivity between H3 and σ1 receptors. nih.govnih.gov The ligands that were identified as high-affinity binders also functioned as σ1R antagonists. nih.govnih.gov

Table 3: Comparative Binding Affinities (Kᵢ, nM) at the Sigma-1 Receptor

| Compound | Core Structure | σ1R Kᵢ (nM) |

|---|---|---|

| Compound 4 | 4-(Pyridin-4-yl)piperazin-1-yl | 1531 |

| Compound 5 | Piperidine | 3.64 |

Muscarinic Receptor Modulation

Muscarinic acetylcholine receptors (mAChRs) are G-protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. mdpi.comnih.gov There are five subtypes (M1-M5), each with distinct anatomical distributions and physiological roles. mdpi.comnih.gov The M2 and M4 receptors are primarily inhibitory, acting through Gᵢ/ₒ proteins to decrease cellular activity. youtube.com Antagonists of these receptors block the action of acetylcholine, leading to a range of physiological effects. nih.gov

The M4 receptor is highly expressed in brain circuits associated with motor control and neuropsychiatric disorders, such as the striatum. nih.govnih.gov Selective antagonists of the M4 receptor are being explored as potential therapeutics for movement disorders like Parkinson's disease and dystonia, with the hypothesis that they may offer the efficacy of non-selective antimuscarinic drugs while avoiding side effects associated with blocking other subtypes. nih.gov

Developing subtype-selective muscarinic receptor ligands has been historically challenging due to the high conservation of the acetylcholine binding site across the five receptor subtypes. nih.gov However, research into novel chemical scaffolds has yielded some progress. A study focused on a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide analogues identified compounds with M1 antagonist activity. nih.gov Within this series, one compound, 8i , was discovered to be the first reported dual M1/M4-preferring antagonist. nih.gov This finding establishes that a piperazine-containing scaffold can be incorporated into molecules that exhibit antagonism at the M4 receptor, providing a chemical starting point for the development of more selective M4 antagonists. nih.gov

Implications for Neurological and Psychiatric Disorders (e.g., Alzheimer's Disease, Depression, Anxiety, Erectile Dysfunction)

Derivatives of this compound have shown considerable promise in the context of neurological and psychiatric conditions due to their ability to interact with various receptors and signaling pathways in the central nervous system.

Alzheimer's Disease: The multifactorial nature of Alzheimer's disease (AD) necessitates the development of multi-target-directed ligands. Piperazine derivatives have been a key scaffold in this endeavor. Novel N,N'-disubstituted piperazine hybrids have been synthesized that demonstrate an ability to reduce both amyloid and Tau pathologies, which are hallmarks of AD. mdpi.comsemanticscholar.org In preclinical models of Alzheimer's, one promising hybrid molecule was shown to decrease amyloid deposition and neurofibrillary degeneration, leading to the preservation of memory. mdpi.comsemanticscholar.org In vitro, this compound also reduced the phosphorylation of Tau and inhibited the release of amyloid-β (Aβ) peptides. mdpi.com Other research has focused on piperazine-based compounds that can inhibit the aggregation of Aβ42 and Tau-derived peptides. nih.gov Certain analogues demonstrated neuroprotective properties by reversing Aβ₁-₄₂ induced toxicity in SH-SY5Y neuroblastoma cells. nih.gov Furthermore, piperazine (PPZ) and its derivatives have been identified as potential lead molecules for AD therapeutics through their action as agonists of the transient receptor potential canonical 6 (TRPC6) channel, which plays a role in regulating the stability of dendritic spines and memory formation. google.com

Depression and Anxiety: The piperazine nucleus is a core component of several anxiolytic and antidepressant drugs. Analogues such as Trifluoromethylphenylpiperazine (TFMPP) and m-chlorophenylpiperazine are known agonists at 5-HT1A receptors, which are implicated in anxiety and depressive disorders, thereby producing an anxiolytic effect. nih.gov A metabolite of several 5-HT1A agonist drugs (including tandospirone and buspirone) is 1-(2-Pyrimidinyl)-piperazine (1-PP), which has been shown to affect noradrenergic neurotransmission. nih.gov Other research has identified novel piperazine derivatives, such as tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104), which exhibit anxiolytic- and antidepressant-like effects in animal models, with evidence suggesting the involvement of the serotonergic system. nih.gov Another series of novel 1-(2-pyrimidin-2-yl)piperazine derivatives has been synthesized and found to be selective monoamine oxidase (MAO)-A inhibitors, a key target in the treatment of depression. nih.gov

Erectile Dysfunction: The role of dopamine receptors in erectile function has led to the investigation of piperazine derivatives as potential treatments for erectile dysfunction (ED). One such molecule, ABT-724 [2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole], a selective dopamine D4 agonist, was found to induce penile erection in male rats with a potency similar to apomorphine but without the emetic side effects. researchgate.net This has spurred the search for other D4 receptor agonists as a potential future treatment for ED, as these compounds can facilitate sexual behavior and penile erection by acting on key areas of the brain. researchgate.net

Antimicrobial and Anti-inflammatory Activities

The structural versatility of the piperazine scaffold has made it a fruitful area for the discovery of new antimicrobial and anti-inflammatory agents, addressing the growing challenge of drug resistance.

Piperazine derivatives have demonstrated potent activity against a wide range of both Gram-positive and Gram-negative bacteria. mdpi.com Their mechanisms of action can include the disruption of the bacterial cell wall, interference with nucleic acid synthesis, and inhibition of protein synthesis. mdpi.com Studies have shown that newly synthesized piperazine derivatives can exhibit significant antibacterial activity, in some cases comparable to standard antibiotics like ampicillin. For instance, certain 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). Other studies have synthesized and screened series of piperazine derivatives against various pathogens, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Shigella flexneri, with some compounds showing potent bactericidal activity at low minimum inhibitory concentrations (MIC). Polymers incorporating the piperazine structure have also been developed, which can target the cytoplasmic membrane of bacteria, causing leakage of intracellular components and cell death.

Table 1: Antibacterial Activity of Selected Piperazine Analogues

| Compound Class | Target Organisms | Observed Effect | Reference |

|---|---|---|---|

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | MRSA, L. monocytogenes, P. aeruginosa | Potent activity, in some cases better than ampicillin | |

| 1-[2-(aryl amino-2-oxoethyl) amino]-4-(n-ethyl piperazine)] benzene | S. aureus, E. coli | High activity against both Gram-positive and Gram-negative bacteria | |

| Novel Piperazine Derivatives (e.g., RL-308) | S. flexneri, S. aureus, MRSA | Potent bactericidal activity with low MIC values (e.g., 2 µg for S. flexneri) |

In addition to antibacterial properties, piperazine derivatives have been explored for their effectiveness against fungal pathogens. The azole class of antifungal drugs, which inhibit ergosterol biosynthesis, has served as an inspiration for designing new piperazine-containing compounds. Novel triazole compounds featuring a piperazine moiety have been synthesized and tested against a panel of pathogenic fungi, including various Candida species and Microsporum gypseum. Several of these compounds exhibited MIC values significantly lower than the standard drug fluconazole against certain strains. Alkylated piperazine-azole hybrids have also been developed, demonstrating broad-spectrum activity against non-albicans Candida and Aspergillus strains by disrupting the ergosterol biosynthetic pathway. The antifungal activity of piperazinyl benzimidazole derivatives has also been investigated, with some compounds showing activity against Candida albicans comparable to ketoconazole.

The anti-inflammatory potential of piperazine derivatives has been evaluated in various preclinical models. One novel compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), demonstrated significant anti-inflammatory and anti-nociceptive effects. In a carrageenan-induced pleurisy test, this compound was found to reduce cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). Other studies have synthesized series of piperazinylthienylpyridazine derivatives and evaluated their anti-inflammatory activity against carrageenan-induced paw edema, with some compounds showing notable effects. These findings suggest that piperazine analogues can modulate key pathways in the inflammatory response, primarily by downregulating the production of crucial pro-inflammatory mediators.

Anticancer and Cytotoxic Evaluations

The piperazine scaffold is a privileged structure found in numerous anticancer agents, and research continues to explore new derivatives for their cytotoxic potential against various cancer cell lines.

Numerous studies have reported the synthesis and cytotoxic evaluation of novel piperazine derivatives. For example, piperazin-2-one derivatives have been designed and assayed against colon (HT-29) and lung (A549) cancer cell lines, with some analogues showing improved cytotoxicity through the bioisosteric replacement of other rings like imidazole. The introduction of a piperazine ring to the thiosemicarbazone scaffold of Triapine resulted in compounds with potent and selective anti-proliferative activity against various cancer cell lines, including HCT116 colon cancer cells. Similarly, novel vindoline–piperazine conjugates have shown significant antiproliferative effects across the NCI-60 human tumor cell line panel, with specific derivatives being highly potent against breast cancer and non-small cell lung cancer lines. The cytotoxic activity of piperazine-based structures has been evaluated on a wide variety of cell lines, including liver (HUH7), medulloblastoma (DAOY), and glioblastoma (U251), with some compounds showing a significant effect on cell viability.

Table 2: Cytotoxic Activity of Selected Piperazine Analogues Against Cancer Cell Lines

| Compound/Analogue | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Vindoline-piperazine conjugate (Compound 23) | Breast Cancer (MDA-MB-468) | Highly potent with GI50 = 1.00 µM | |

| Vindoline-piperazine conjugate (Compound 25) | Non-Small Cell Lung Cancer (HOP-92) | Highly potent with GI50 = 1.35 µM | |

| Piperazinyl thiosemicarbazone (Compound L³) | Colon Cancer (HCT116 p53+/+) | Highly active with IC50 = 0.12 µM | |

| Piperazin-2-one derivatives | Colon (HT-29), Lung (A549) | Replacement of imidazole with guanidine (B92328) or thiourea increased cytotoxicity |

Telomerase is an enzyme that is reactivated in the majority of cancers, making it a prime target for anticancer drug development. While research specifically on this compound as a telomerase inhibitor is not widely documented, studies on broader classes of piperazine derivatives have shown potential in this area. For instance, a perylene derivative named PIPER was shown to suppress telomerase activity and human telomerase reverse transcriptase (hTERT) expression in both androgen-dependent and androgen-independent prostate cancer cells. researchgate.net Long-term treatment with this compound led to telomere shortening and an increase in cellular senescence. researchgate.net In another study, hybrid molecules combining a piperazine derivative with a coumarin scaffold were assessed for telomerase inhibition. Specific hybrids induced over 70% inhibition of telomerase activity in cell-free assays, demonstrating the potential of using the piperazine framework to target this crucial cancer enzyme. mdpi.com

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme involved in DNA repair, particularly in the base excision repair pathway that corrects single-stranded DNA breaks. researchgate.net The inhibition of PARP-1 is a validated therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations. researchgate.netfrontiersin.org This inhibition leads to the accumulation of unrepaired single-strand breaks, which are converted into more lethal double-strand breaks during DNA replication. researchgate.net In tumors with a compromised homologous recombination repair system, these double-strand breaks cannot be efficiently repaired, leading to cell death in a process known as synthetic lethality. frontiersin.org

The piperazine scaffold, often linked to a pyridine (B92270) ring, has been incorporated into the structure of potent and selective PARP-1 inhibitors. A notable example is AZD5305, a compound designed as a potent and selective PARP-1 inhibitor and PARP-1-DNA trapper. semanticscholar.orgnih.govacs.org Approved PARP inhibitors often lack high selectivity for PARP-1 over other members of the PARP family, such as PARP-2, which can contribute to hematological toxicities. nih.govacs.org The development of highly selective PARP-1 inhibitors like AZD5305, which contains a 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide structure, aims to mitigate these off-target effects while maintaining efficacy. semanticscholar.orgnih.govacs.org Research has demonstrated that specific PARP-1 inhibition and the trapping of the PARP1-DNA complex are the key drivers of efficacy in cancer cells with a BRCA mutant background. nih.govacs.org The structure-based design of compounds like AZD5305 highlights the importance of the pyridin-piperazine motif in achieving high potency and selectivity for PARP-1. semanticscholar.orgnih.gov

| Compound | Structure Description | Key Findings | Citations |

|---|---|---|---|

| AZD5305 | 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide | Potent and selective PARP-1 inhibitor and PARP-1-DNA trapper. Highly selective over other PARP family members. | semanticscholar.orgnih.govacs.org |

| Phthalazinone Derivatives | N-Aroyl-substituted piperazines attached to 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones | Demonstrated potent PARP-1 inhibitory activity. | researchgate.net |

Antioxidant Activity Assessment

The piperazine nucleus is a significant heterocyclic system that has been incorporated into various compounds demonstrating notable pharmacological activities, including antioxidant properties. nih.gov The antioxidant potential of this compound analogues and other piperazine derivatives is often evaluated through several in vitro assays that measure their ability to scavenge free radicals and reduce oxidizing agents. nih.govptfarm.pl

Commonly used methods for assessing antioxidant activity include:

DPPH (2,2′-Diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.gov

ABTS (2,2′-azinobis-(3-ethylbenzothiazine-6-sulfonic acid)) Assay: Similar to the DPPH assay, this test evaluates the capacity of a compound to scavenge the ABTS radical cation. nih.gov

FRAP (Ferric Reducing/Antioxidant Power) Assay: This assay assesses the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), with the results often expressed as Trolox equivalents. nih.govptfarm.pl

Lipid Peroxidation Inhibition Assay: This test measures a compound's ability to inhibit the oxidative degradation of lipids, a key process in cellular injury caused by oxidative stress. nih.gov

Studies have shown that coupling the piperazine ring to other heterocyclic structures, such as pyridine, can yield compounds with good antioxidant activity. asianpubs.org For instance, research on 1-aryl/aralkyl piperazine derivatives containing a methylxanthine moiety revealed that the presence of a hydroxyl group in the structure is crucial for antioxidant properties. nih.gov In another study, 1-(phenoxyethyl)-piperazine derivatives were investigated, and it was found that substitution with methyl groups influenced the antioxidant profile, with a 4-(methyl)-substituent appearing to increase total antioxidant capacity (TAC) and two methyl groups enhancing superoxide dismutase (SOD) activity. ptfarm.pl

| Compound Series | Assay Method(s) | Key Findings | Citations |

|---|---|---|---|

| 1-Aryl/aralkyl piperazines with xanthine moiety | DPPH, ABTS, FRAP, Lipid Peroxidation | The presence of a hydroxyl group was found to be essential for the antioxidant properties. | nih.gov |

| 1-(Phenoxyethyl)-piperazine derivatives | FRAP, SOD, CAT | Methyl substituents influenced antioxidant properties, increasing TAC and SOD activity. | ptfarm.pl |

| Piperidine-substituted chalcones | DPPH, ABTS | One derivative displayed the best radical scavenging activity with IC₅₀ values of 25.40 ± 0.17 μM (DPPH) and 27.61 ± 0.16 μM (ABTS). | nih.gov |

Other Therapeutic Applications

The versatile this compound scaffold and its analogues have been explored for a wide range of therapeutic applications beyond PARP-1 inhibition and antioxidant activity. The unique structural features of the pyridine and piperazine rings allow for modifications that can tune the pharmacological properties of these compounds, leading to the discovery of agents with potential antiviral, antidiabetic, antimalarial, and anticonvulsant effects. nih.gov

Antiviral Activity Piperazine derivatives have been investigated as potential antiviral agents against a variety of DNA and RNA viruses. nih.govresearchgate.net The incorporation of the piperazine ring is a strategy used in the development of new bioactive drugs. nih.gov For instance, piperazine-substituted pyranopyridines have been shown to exhibit selective activity against the hepatitis B virus by preventing the formation of virion particles. nih.gov Patents have also been filed for piperazine derivatives as antiviral agents with potentially increased therapeutic activity. google.com Heterocyclic compounds containing a pyridine ring have also been shown to exhibit activity against viruses such as Herpes simplex virus type 1 (HSV-1). researchgate.netresearchgate.net

Antidiabetic Activity Derivatives of piperazine and pyridine have emerged as promising candidates for the management of type II diabetes. pensoft.net One of the key targets in this area is the enzyme dipeptidyl peptidase-4 (DPP-4), and its inhibition has proven to be an effective therapeutic strategy. pensoft.net In silico and in vitro studies on novel piperazine and pyridine derivatives have identified compounds with significant DPP-4 inhibitory activity. pensoft.net For example, compound 8h from a series of piperazine sulphonamide derivatives showed 27.32% inhibition of DPP-4 at a 10μmol L⁻¹ concentration and subsequently demonstrated the ability to decrease blood glucose levels in animal models. pensoft.net Other mechanisms for antidiabetic action include the inhibition of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose absorption. nih.govjchemrev.com Certain benzimidazole derivatives containing piperazine structures have been reported as effective α-glucosidase inhibitors. nih.gov

Antimalarial Activity The pyridylpiperazine series has been identified as a promising starting point for the development of new antimalarial agents against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. uni.lu Structure-activity relationship (SAR) studies have been conducted to optimize hit compounds discovered through high-throughput screening. uni.lu For instance, modifications to the toluyl fragment of a lead pyridylpiperazine compound, such as replacing a methyl substituent with halogenated ones, led to analogues with improved potency and pharmacokinetic profiles. uni.lu Further optimization by introducing endocyclic nitrogens resulted in compounds like 20 and 23, which are expected to be more metabolically stable. uni.lu Aryl piperazine derivatives have also been synthesized and evaluated for their ability to inhibit the growth of chloroquine-resistant strains of P. falciparum. nih.gov

Anticonvulsant Activity The piperazine moiety is found in compounds developed for their anticonvulsant activity. researchgate.net Researchers have synthesized and tested various series of piperazine derivatives in established preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice. nih.gov For example, a series of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones was synthesized, and several compounds were found to be effective in at least one seizure model. nih.gov Compounds such as 14 (1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione) and 23 (1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,3-dimethylpyrrolidine-2,5-dione) showed high activity in the 6-Hz psychomotor seizure test as well as the MES and scPTZ screens. nih.gov These findings suggest that the piperazine scaffold is a valuable component in the design of novel anticonvulsant agents.

| Therapeutic Area | Compound Series/Example | Mechanism/Target | Key Findings | Citations |

|---|---|---|---|---|

| Antiviral | Piperazine-substituted pyranopyridines | Inhibition of virion particle formation | Selective activity against hepatitis B virus. | nih.gov |

| Antidiabetic | Piperazine sulphonamide derivatives (e.g., 8h) | DPP-4 Inhibition | Compound 8h showed 27.32% inhibition at 10μmol L⁻¹ and reduced blood glucose in vivo. | pensoft.net |

| Antidiabetic | Benzimidazole derivatives with piperazine | α-glucosidase Inhibition | Reported as effective α-glucosidase inhibitors. | nih.gov |

| Antimalarial | Pyridylpiperazine analogues (e.g., 7, 9, 20, 23) | Inhibition of Plasmodium falciparum growth | Optimized compounds showed improved potency and metabolic stability against chloroquine-resistant strains. | uni.lu |

| Anticonvulsant | 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones (e.g., 14, 23) | Not specified | Showed high activity in MES, scPTZ, and 6-Hz seizure models. | nih.gov |

Computational and in Silico Approaches in the Study of 1 Pyridin 2 Ylmethyl Piperazine

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a protein target at the atomic level. For derivatives and analogues of 1-(Pyridin-2-ylmethyl)piperazine, docking studies are instrumental in identifying potential biological targets and understanding the structural basis of their activity.

Research on structurally related compounds highlights how docking is applied. For instance, in the search for novel juvenile hormone (JH) agonists, a virtual screening cascade was employed where thousands of compounds were docked into a homology model of the Drosophila Methoprene-tolerant (DmMet) protein's PAS-B domain. nih.govresearchgate.net This process, using the FRED docking program and the Chemgauss4 scoring function, helped prioritize compounds for experimental testing, ultimately leading to the identification of a novel piperazine-based agonist. nih.gov Similarly, docking studies on piperazinyl-glutamate-pyridines as P2Y12 antagonists have been used to elucidate binding modes within the receptor's active site. nih.govtcmsp-e.com These studies often reveal key interactions, such as hydrogen bonds and π-π stacking, that are crucial for ligand affinity. For example, docking of pyrozolo[1,5-a]pyridine analogues into the active site of phosphodiesterase 4 (PDE4) showed critical hydrogen bond interactions with residues like Asp392 and Asn395. nih.gov

These examples demonstrate a common workflow where computational docking serves as a powerful predictive tool. By docking this compound and its derivatives into the binding sites of various receptors, researchers can generate hypotheses about their mechanism of action and prioritize the most promising candidates for further development.

Molecular Dynamics Simulations for Ligand-Protein Complexes

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve.

For compounds related to this compound, MD simulations are often used to validate docking results and assess the stability of the predicted binding poses. nih.govnih.gov For example, after docking piperazinyl-glutamate-pyridines into the P2Y12 receptor, MD simulations were performed to confirm that the ligand remains stably bound within the active site. nih.govtcmsp-e.com Analysis of the MD trajectory can reveal key information about the complex, including:

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible and which are rigid upon ligand binding. researchgate.net

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and protein throughout the simulation, which is a strong indicator of binding affinity. researchgate.net

MD simulations have also been applied to understand the fundamental behavior of piperazine (B1678402) in different environments, such as its role in accelerating CO2 absorption in aqueous solutions. nih.govmanchester.ac.ukresearchgate.net These studies, while not focused on drug-protein interactions, provide validated force field parameters for piperazine that can be applied in biological simulations. nih.govmanchester.ac.uk The dynamic insights from MD simulations are crucial for confirming that a computationally identified hit, such as one containing the this compound scaffold, can form a stable and lasting complex with its biological target. nitech.ac.jp

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique in computational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to exert a specific biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to rapidly screen large compound databases to find novel molecules that match the model and are therefore likely to be active.

The piperazine ring is recognized as a "privileged structure" in medicinal chemistry, as it is a common feature in many pharmacologically active compounds. pharmacophorejournal.com This makes the this compound scaffold an excellent starting point for pharmacophore-based drug discovery.

Similarly, pharmacophore models have been successfully developed for various targets using pyridine (B92270) and piperazine-containing inhibitors. For instance, a five-point model (one hydrogen bond acceptor, two aromatic rings, two hydrophobic groups) was created for phosphodiesterase 4 (PDE4) inhibitors based on pyrozolo[1,5-a]pyridine analogues. nih.gov Such models are critical for virtual screening campaigns aimed at discovering new lead compounds that incorporate the this compound core.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of newly designed compounds before they are synthesized.

Several QSAR studies have been conducted on piperazine and pyridine derivatives, demonstrating the utility of this approach for optimizing compounds containing the this compound scaffold. For example, a 3D-QSAR study was performed on an extensive dataset of 397 piperazinyl-glutamate-pyridines/pyrimidines as P2Y12 receptor antagonists. nih.govtcmsp-e.com Using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), the study produced statistically robust models with high predictive power (R² > 0.8). nih.gov These models generated contour maps that visually represent how different structural modifications (e.g., steric bulk, electrostatic potential) would likely affect biological activity, providing a clear guide for rational drug design. tcmsp-e.com

Another QSAR study on piperazine derivatives as mTORC1 inhibitors revealed that descriptors like the energy of the lowest unoccupied molecular orbital (LUMO), molar refractivity, and topological polar surface area (PSA) were significantly correlated with inhibitory activity. mdpi.com Such findings are invaluable for the targeted optimization of this compound-based compounds to enhance their therapeutic efficacy.

Computational Predictions of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

A promising drug candidate must not only be potent but also possess favorable ADME properties to be effective and safe in the body. Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. Computational tools are widely used to estimate the ADME profile of compounds based on their chemical structure. nih.gov

For molecules like this compound, in silico ADME predictions focus on several key physicochemical parameters that influence a compound's pharmacokinetics. nih.gov These parameters are often evaluated against established guidelines like Lipinski's Rule of Five. Key predicted properties include:

Molecular Weight (MW): Affects diffusion and permeability. Generally, values <500 g/mol are preferred. researchgate.net

LogP/LogD: Measures of lipophilicity, which influences absorption and distribution.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): High numbers can reduce membrane permeability. researchgate.net

Topological Polar Surface Area (TPSA): Correlates with membrane permeability and bioavailability. A TPSA < 140 Ų is often associated with good oral bioavailability. researchgate.net

Aqueous Solubility (LogS): Crucial for absorption, as poorly soluble compounds may have limited bioavailability. researchgate.net

Studies on related heterocyclic compounds frequently include computational ADME profiling. For example, in the development of novel piperidin-4-imine derivatives, researchers checked for favorable pharmacokinetic parameters in silico. nih.gov Similarly, the design of new pyridine derivatives for cancer treatment involved evaluation with the Swiss-ADME online tool to ensure drug-likeness. chemrevlett.com These computational assessments help ensure that newly designed analogues of this compound have a higher probability of success in later stages of drug development.

Coordination Chemistry of 1 Pyridin 2 Ylmethyl Piperazine As a Ligand

Ligand Design Principles for Metal Complexation

The design of ligands based on the 1-(Pyridin-2-ylmethyl)piperazine scaffold is guided by the desire to create molecules with specific binding properties for metal ions. The piperazine (B1678402) ring, a six-membered ring containing two nitrogen atoms at opposite positions, and the attached pyridinylmethyl group provide multiple donor sites (N,N') for coordination. rsc.orgnih.gov This arrangement makes it a versatile building block for constructing ligands with varying denticity and flexibility.

Substitutions on the nitrogen atoms of the piperazine ring can significantly alter the ligand's electronic and steric properties, thereby influencing the coordination geometry and stability of the resulting metal complexes. rsc.org For instance, the introduction of different functional groups can lead to ligands that act as bidentate, tridentate, or even bridging ligands, facilitating the formation of mononuclear, binuclear, or polymeric metal complexes. The inherent flexibility of the piperazine ring, which typically adopts a chair conformation, also plays a crucial role in its ability to coordinate with metal centers of different sizes and preferred geometries. nih.gov

The pyridinyl moiety provides a "hard" nitrogen donor, which, according to Pearson's Hard and Soft Acids and Bases (HSAB) theory, shows a preference for hard or borderline metal ions. The piperazine nitrogens, being secondary or tertiary amines, are also considered hard donors. This combination of donor atoms makes this compound and its derivatives suitable for complexing a wide range of transition metals.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the final product's structure and composition. For example, the reaction of N,N'-bis(6-(2-hydroxymethyl)pyridylmethyl)piperazine with zinc(II) nitrate (B79036) and zinc(II) chloride in acetonitrile (B52724) yielded a polymeric and a dinuclear complex, respectively. scispace.com

Characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C-N and other characteristic bands. researchgate.net UV-Visible spectroscopy provides information about the electronic transitions within the complex, which can indicate the coordination geometry around the metal center. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is employed to elucidate the structure of the ligand and its complexes in solution. scispace.com Mass spectrometry helps in determining the molecular weight and fragmentation pattern of the complexes. scispace.com Elemental analysis provides the empirical formula of the synthesized compounds. scispace.com

Spectroscopic and Structural Analysis of Coordination Compounds

In a study involving group 12 metal complexes with (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine, a derivative of this compound, photoluminescence properties were investigated. nih.gov The ligand itself exhibited low quantum yield due to a photoinduced electron transfer (PET) process. However, upon complexation with metal ions, this PET process is blocked, leading to an increase in the quantum yield. nih.gov

Crystal Structure Determination

For instance, the crystal structure of a dinuclear copper(II) complex with the ligand 3,3'-((pyridin-2-ylmethyl)azanediyl)dipropanamide revealed that the copper centers are in a distorted octahedral geometry and are bridged by two chloride ions. researchgate.net In another example, the reaction of (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine with zinc(II), cadmium(II), and mercury(II) salts resulted in complexes with varying structures. rsc.org The zinc(II) complex showed two different coordination geometries for the two zinc ions, one being trigonal bipyramidal/square pyramidal and the other distorted tetrahedral. rsc.org The cadmium(II) complex formed a polymeric structure with a distorted octahedral environment around the metal ion, while the mercury(II) complex was mononuclear with a square-pyramidal geometry. rsc.org

These studies demonstrate the structural diversity that can be achieved with ligands derived from this compound, where the piperazine nitrogen actively participates in coordination. rsc.org

Applications of Metal Complexes in Catalysis

Metal complexes derived from this compound and related ligands have shown significant promise in the field of catalysis. rsc.org The ability to tune the steric and electronic properties of the ligand allows for the development of catalysts with high activity and selectivity for specific organic transformations. core.ac.uk

One notable application is in the carbonylation of methanol, an important industrial process. Rhodium(I) complexes containing pyridine-based ligands have been investigated as catalysts for this reaction. core.ac.uk The introduction of electron-donating groups on the pyridine (B92270) ring can enhance the nucleophilicity of the rhodium center, thereby improving the catalytic activity. core.ac.uk

Furthermore, transition metal complexes with pyridinyl alcoholato ligands have been utilized as catalysts in homogeneous and asymmetric reactions. researchgate.net The versatility of the piperazine scaffold also extends to the formation of catalysts for various other organic reactions, highlighting the broad potential of these complexes in synthetic chemistry. nih.gov

Formation of Coordination Polymers and Supramolecular Architectures

The ability of this compound-based ligands to act as bridging units between metal centers is fundamental to the construction of coordination polymers and supramolecular architectures. rsc.org These extended structures are of great interest due to their potential applications in areas such as gas storage, separation, and catalysis.

The flexibility and multifunctional nature of these ligands allow for the formation of diverse network topologies. For example, a long and flexible dipyridyl ligand derived from piperazine was used to synthesize coordination polymers with Co(II), Cd(II), and Ag(I) ions. acs.orgnih.gov The resulting structures included 1D chains, 2D networks, and even a porous 3D network that exhibited dynamic structural transformations upon guest exchange. acs.orgnih.gov

The formation of these supramolecular assemblies is often directed by the coordination preferences of the metal ion and the geometry of the ligand, as well as by weaker intermolecular interactions such as hydrogen bonding and π-π stacking. nih.govresearchgate.net The study of these intricate structures provides valuable insights into the principles of crystal engineering and the design of functional materials.

Applications in Agrochemical Research

Development of Pesticides and Herbicides

The core structure of 1-(Pyridin-2-ylmethyl)piperazine, which features a pyridine (B92270) ring linked to a piperazine (B1678402) moiety, is a recognized toxophore in the design of various pesticides, including insecticides, fungicides, and herbicides. The piperazine ring often serves as a versatile linker, connecting different active substructures to create compounds with enhanced biological activity. Current time information in Bangalore, IN.researchgate.net

Research into derivatives of both pyridine and piperazine has yielded numerous compounds with significant pesticidal properties. For instance, derivatives of piperazine have been synthesized and shown to exhibit acaricidal (against mites) and insecticidal activities. wikipedia.org Specifically, certain 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives have demonstrated high activity against various mite species. wikipedia.org Furthermore, the introduction of a piperazine ring into the structure of other known insecticides has led to the development of new compounds with potent insecticidal effects against pests like the diamondback moth (Plutella xylostella) and the oriental armyworm (Mythimna separata). Current time information in Bangalore, IN.acgpubs.org

In the realm of herbicides, derivatives of pyridine are well-established. For example, a series of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives, synthesized from a pyridine-containing starting material, have shown significant herbicidal activity against various weeds. nih.gov The structural similarity of this compound to these active compounds suggests its potential as a building block for new herbicidal agents.

While specific data on the direct pesticidal or herbicidal efficacy of this compound is not extensively documented in publicly available research, the consistent activity of its core components in various agrochemical applications underscores its relevance in the ongoing search for novel and effective crop protection solutions.

Interaction with Biological Systems in Agricultural Contexts

The mode of action of agrochemicals is intrinsically linked to their interaction with biological systems within target pests and weeds. The pyridine and piperazine moieties present in this compound are known to interact with various biological targets, which is fundamental to their pesticidal and herbicidal effects.

In insects, for example, the piperazine ring is a component of compounds that target the ryanodine (B192298) receptor (RyR), a critical component of muscle function. acgpubs.org The disruption of this receptor leads to uncontrolled calcium release, resulting in paralysis and death of the insect. Novel piperazine-containing amide derivatives have been synthesized and shown to exhibit excellent insecticidal activity, with some compounds achieving high lethality rates against the diamondback moth at very low concentrations. acgpubs.org

The following interactive table summarizes the insecticidal activity of some piperazine derivatives against the diamondback moth (Plutella xylostella), illustrating the potential of this chemical class.

| Compound | Concentration (mg/L) | Lethality Rate (%) |

| 15a | 1 | 70.0 - 100 |

| 15b | 1 | 70.0 - 100 |

| 15d | 1 | 70.0 - 100 |

| 15e | 1 | 70.0 - 100 |

| 15h | 1 | 70.0 - 100 |

| 15i | 0.1 | 60.0 - 83.0 |

| 15j | 0.1 | 60.0 - 83.0 |

| 15k | 0.1 | 60.0 - 83.0 |

| 15l | 0.1 | 60.0 - 83.0 |

| 15m | 0.1 | 60.0 - 83.0 |

Data sourced from a study on novel piperazine-containing heterocyclic amide derivatives. acgpubs.org

In the context of plant pathogens, derivatives of trifluoromethyl pyridine combined with a piperazine linker have been shown to exhibit significant antiviral activity against Tobacco Mosaic Virus (TMV). researchgate.net Some of these compounds demonstrated protective activities with EC50 values as low as 18.4 µg/mL. researchgate.net This suggests that compounds like this compound could potentially be modified to induce systemic acquired resistance in plants, a key mechanism for disease control.

The herbicidal activity of related compounds, such as certain pyrido[2,3-d]pyrimidine derivatives, is believed to involve the inhibition of key plant enzymes. nih.gov While the specific target of these particular derivatives was not definitively identified as protoporphyrinogen (B1215707) oxidase (PPO), this is a common mode of action for many herbicides. nih.gov